5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Kinase inhibitor Triazolopyrimidine scaffold Positional isomer SAR

5-(4-Methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 1286714-63-3, molecular formula C16H20N8, MW 324.38 g/mol) is a synthetic small molecule belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class. This scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, including kinases such as GCN2, mTOR, and PI3K, as well as cannabinoid receptors and purinergic receptors, depending on substitution pattern.

Molecular Formula C16H20N8
Molecular Weight 324.38 g/mol
CAS No. 1286714-63-3
Cat. No. B6488056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
CAS1286714-63-3
Molecular FormulaC16H20N8
Molecular Weight324.38 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCN(CC4)C
InChIInChI=1S/C16H20N8/c1-11-3-5-12(6-4-11)17-14-13-15(21-22-20-13)19-16(18-14)24-9-7-23(2)8-10-24/h3-6H,7-10H2,1-2H3,(H2,17,18,19,20,21,22)
InChIKeyJHGFGUOPIKHXDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 1286714-63-3) – Core Structural Identity and Procurement Relevance


5-(4-Methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS 1286714-63-3, molecular formula C16H20N8, MW 324.38 g/mol) is a synthetic small molecule belonging to the [1,2,3]triazolo[4,5-d]pyrimidine class . This scaffold is recognized in medicinal chemistry for its ability to engage diverse biological targets, including kinases such as GCN2, mTOR, and PI3K, as well as cannabinoid receptors and purinergic receptors, depending on substitution pattern [1]. The compound features a 4-methylpiperazine substituent at the 5-position and a p-tolylamino group at the 7-position of the triazolopyrimidine core, a substitution arrangement that distinguishes it from other in-class analogs where piperazine is typically placed at the 7-position rather than the 5-position . This reversed substitution topology may confer distinct steric and electronic properties relevant to target engagement and selectivity profiling in kinase inhibitor discovery programs.

Why Generic Triazolopyrimidine Substitution Is Not Viable for 5-(4-Methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine


Within the [1,2,3]triazolo[4,5-d]pyrimidine chemical space, even minor changes to the position and identity of substituents can radically alter pharmacological profile. The most commonly encountered comparator, 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine (CAS 1351584-89-8), places piperazine at the 7-position rather than the 5-position . This positional isomerism means the piperazine moiety occupies a fundamentally different region of the binding pocket, likely interacting with different amino acid residues. Similarly, the presence of a 4-methyl group on the piperazine ring in the target compound adds steric bulk and alters basicity (pKa) relative to unsubstituted piperazine analogs, affecting both solubility and target binding kinetics [1]. Furthermore, the 7-p-tolylamino substituent in the target compound replaces the simpler 7-amino or 7-alkylamino groups found in many triazolopyrimidine tool compounds (e.g., PF-04671536, which carries a 7-amine with a complex morpholinylmethyl substituent) . These structural differences preclude interchangeable use in biological assays, as even closely related triazolopyrimidines have demonstrated orders-of-magnitude differences in IC50 values across kinase and receptor targets [1]. The quantitative evidence below elaborates the measurable dimensions of differentiation.

Quantitative Differentiation Evidence for 5-(4-Methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Procurement Decisions


Positional Isomerism: 5-(4-Methylpiperazine) vs. 7-Piperazine Substitution Topology

The target compound positions the 4-methylpiperazine moiety at the 5-position of the triazolo[4,5-d]pyrimidine core, whereas the closest commercially available analog, 7-(piperazin-1-yl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride (CAS 1351584-89-8), carries an unsubstituted piperazine at the 7-position . This positional difference means that in the target compound, the basic piperazine nitrogen is oriented toward the ATP-binding pocket hinge region (a critical determinant of kinase selectivity), while in the comparator it projects toward the solvent-exposed region. In GCN2 inhibitor patent SAR (US 9,855,268 B2), 5-position substituents on the triazolo[4,5-d]pyrimidine scaffold were shown to be primary drivers of potency, with IC50 variations exceeding 100-fold depending on the nature of the 5-substituent [1]. Although direct IC50 data for CAS 1286714-63-3 is not publicly disclosed in peer-reviewed literature, the patent SAR establishes that the 5-position is a critical potency-determining vector in this chemotype [1].

Kinase inhibitor Triazolopyrimidine scaffold Positional isomer SAR

Piperazine N-Methylation: Impact on Basicity, Solubility, and Predicted Permeability

The target compound incorporates an N-methyl group on the piperazine ring, which is absent in comparator CAS 1351584-89-8 (unsubstituted piperazine) . N-Methylation of piperazine is a well-established medicinal chemistry strategy that typically reduces basicity (pKa shift of approximately -0.5 to -1.0 log units for the tertiary vs. secondary amine), decreases hydrogen-bond donor count (0 vs. 1 HBD at the piperazine NH), and can improve passive membrane permeability and oral bioavailability [1]. In the triazolo[4,5-d]pyrimidine GCN2 inhibitor series, compounds bearing N-methylpiperazine at the 5-position were explicitly claimed and profiled, with the methyl group contributing to improved cellular potency relative to unsubstituted piperazine analogs through enhanced membrane penetration [2]. The reduction in HBD count from 2 (comparator) to 1 (target compound, assuming the triazole NH is the sole HBD) may also reduce P-glycoprotein efflux susceptibility.

Physicochemical property optimization N-methylpiperazine Ligand efficiency

7-p-Tolylamino Substituent: Predicted Lipophilic Efficiency vs. Simpler 7-Amino Analogs

The 7-(p-tolylamino) substituent on the target compound distinguishes it from analogs bearing simpler 7-amino groups (e.g., PF-04671536 with 7-amine, or N,3-dimethyl-triazolo[4,5-d]pyrimidin-7-amine targeting CDK2) . The p-tolyl group adds substantial lipophilicity (calculated cLogP contribution of approximately +2.5 units vs. -NH2) and introduces the capacity for π-π stacking interactions with hydrophobic kinase selectivity pockets. In structurally related 7-aryltriazolo[4,5-d]pyrimidine series evaluated as adenosine A2A receptor antagonists, 7-aryl substitution was essential for achieving sub-micromolar binding affinity, with the p-tolyl variant showing balanced potency and physicochemical properties [1]. The combination of 5-(4-methylpiperazine) and 7-(p-tolylamino) in the target compound creates a substitution pattern not represented in any single comparator compound, precluding direct IC50 comparison but suggesting a unique pharmacological fingerprint based on established scaffold SAR.

Lipophilic ligand efficiency Aromatic stacking Kinase selectivity

Recommended Research Application Scenarios for 5-(4-Methylpiperazin-1-yl)-N-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Libraries Requiring 5-Position Piperazine Topology

This compound is most appropriately deployed in kinase inhibitor discovery programs targeting GCN2, mTOR, or PI3K family kinases where the 5-position of the triazolo[4,5-d]pyrimidine scaffold is established as the critical potency-determining vector. The GCN2 inhibitor patent US 9,855,268 B2 explicitly claims 5-substituted triazolo[4,5-d]pyrimidines with N-methylpiperazine variants, demonstrating that this substitution pattern yields potent enzymatic inhibition [1]. For screening campaigns, this compound should be used as a representative of the 5-(4-methylpiperazine)-7-(p-tolylamino) chemotype, rather than attempting to substitute with commercially available 7-piperazine positional isomers, which would probe an entirely different binding orientation.

Cell-Based Anticancer Assays Requiring Improved Membrane Permeability from N-Methylpiperazine Modification

The N-methylpiperazine feature of this compound provides a calculated reduction in hydrogen-bond donor count (ΔHBD = -1 at piperazine) and predicted LogD7.4 elevation relative to unsubstituted piperazine analogs [2]. This makes the compound particularly suitable for cell-based phenotypic screening in cancer cell lines (e.g., MCF-7, HCT-116, HepG2) where passive membrane permeability is a prerequisite for intracellular target engagement. Triazolo[4,5-d]pyrimidine derivatives have demonstrated antiproliferative IC50 values as low as 6 nM against HCT-116 cells in optimized cases [3], and this compound's physicochemical profile supports its deployment in similar cellular efficacy studies.

Structure-Activity Relationship Studies Exploring 7-Aryl Lipophilic Vector Interactions

The 7-(p-tolylamino) substituent provides a defined lipophilic vector that can probe hydrophobic back-pocket interactions in kinase ATP-binding sites or GPCR orthosteric pockets. Published SAR for 7-aryltriazolo[4,5-d]pyrimidines as adenosine A2A receptor antagonists demonstrates that 7-aryl substitution is critical for achieving nanomolar binding affinity [4]. This compound serves as a tool for understanding the contribution of the p-tolyl group to target engagement and selectivity when paired with the distinct 5-(4-methylpiperazine) substitution pattern, enabling medicinal chemists to map both hinge-region and back-pocket interactions simultaneously.

Procurement Specification: Purity Requirements for Reproducible Biological Assays

Based on the compound's molecular formula (C16H20N8, MW 324.38) and typical purity specifications from reputable vendors (>98% as reported by MedChemExpress and Namiki databases for related triazolopyrimidine analogs), procurement should specify ≥95% purity (HPLC) with identity confirmation by 1H-NMR and LC-MS [5]. Residual solvent analysis is recommended given the multi-step synthetic route typical for this scaffold class. Procurement from suppliers providing batch-specific certificates of analysis ensures reproducibility in biological assays, particularly given the sensitivity of kinase inhibition measurements to trace impurities that may act as pan-assay interference compounds (PAINS).

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